Chlorométhyl-iodométhane

Vue d'ensemble

Description

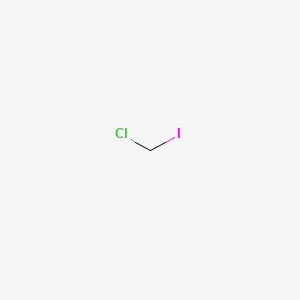

Chloroiodomethane is a halomethane with the chemical formula CH₂ClI. It is a colorless liquid that is primarily used in organic synthesis. This compound is notable for its use in various chemical reactions due to its unique properties, which include a high density of 2.422 g/mL and a boiling point of 108-109°C .

Applications De Recherche Scientifique

Chloroiodomethane has a wide range of applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: Chloroiodomethane is utilized in the production of certain pharmaceuticals.

Agrochemicals and Dyestuffs: It serves as a precursor in the manufacture of agrochemicals and dyes.

Cyclopropanation: Its use in the Simmon-Smith reaction is particularly valuable for creating cyclopropane rings in complex organic molecules.

Mécanisme D'action

Target of Action

Chloroiodomethane, a halomethane with the formula CH2ClI, is primarily used in organic synthesis . It is produced by some microorganisms and is used in various reactions, including cyclopropanation, the Mannich reaction, aminomethylation, epoxidation, ring opening, and addition to terminal alkenes . The primary targets of Chloroiodomethane are these organic compounds that it helps synthesize.

Mode of Action

Chloroiodomethane interacts with its targets through chemical reactions. For instance, it is a precursor to an agent (Ph3P=CHCl) that can add a chloromethylene group (=CHCl) . It also reacts with organolithium compounds to give chloromethyl lithium (ClCH2Li) . These interactions result in the formation of new compounds.

Biochemical Pathways

The biochemical pathways affected by Chloroiodomethane are those involved in the synthesis of organic compounds. The downstream effects include the production of new compounds, such as those resulting from cyclopropanation, the Mannich reaction, aminomethylation, epoxidation, ring opening, and addition to terminal alkenes .

Result of Action

The molecular and cellular effects of Chloroiodomethane’s action are the formation of new organic compounds. For example, it can add a chloromethylene group to an agent or react with organolithium compounds to form chloromethyl lithium . These reactions contribute to the synthesis of various organic compounds.

Méthodes De Préparation

Chloroiodomethane can be synthesized through several methods. One common synthetic route involves the reaction of methylene dichloride with sodium iodide in the presence of a solvent like dimethyl formamide. The reaction mixture is heated to reflux for several hours, followed by washing and refining steps to isolate the product . Industrial production methods often aim to maximize yield and efficiency, utilizing similar reaction conditions but on a larger scale.

Analyse Des Réactions Chimiques

Chloroiodomethane undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with organolithium compounds to form chloromethyl lithium (ClCH₂Li).

Cyclopropanation: In the Simmon-Smith reaction, chloroiodomethane is used to form cyclopropane rings, often replacing diiodomethane due to higher yields and selectivity.

Mannich Reaction: It is used in aminomethylation reactions.

Epoxidation and Ring Opening: Chloroiodomethane is involved in epoxidation reactions and the subsequent ring-opening of epoxides.

Comparaison Avec Des Composés Similaires

Chloroiodomethane can be compared with other halomethanes such as:

Chloromethane (CH₃Cl): Unlike chloroiodomethane, chloromethane is a gas at room temperature and is less reactive in organic synthesis.

Bromochloromethane (CH₂BrCl): This compound is similar in structure but has different reactivity and applications.

Diiodomethane (CH₂I₂): Often used in similar reactions, diiodomethane is more reactive but less selective compared to chloroiodomethane.

Chloroiodomethane’s unique combination of chlorine and iodine atoms gives it distinct reactivity and selectivity advantages in various chemical reactions, making it a valuable compound in organic synthesis.

Propriétés

IUPAC Name |

chloro(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2ClI/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGJQVRXEUVAFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208034 | |

| Record name | Chloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or light brown liquid; [MSDSonline] | |

| Record name | Chloroiodomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

10.6 [mmHg] | |

| Record name | Chloroiodomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

593-71-5 | |

| Record name | Chloroiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroiodomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloroiodomethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7AF9WG7CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: The molecular formula of chloroiodomethane is CH2ClI, and its molecular weight is 176.38 g/mol. []

A: Various spectroscopic techniques, including resonance Raman, FTIR, UV-Vis, and NMR, have been employed to study chloroiodomethane's vibrational modes, electronic transitions, and structural properties. [, , , , ]

A: Upon UV irradiation, chloroiodomethane undergoes photodissociation, yielding CH2Cl + I/I, CH2I + Cl/Cl, CHI + HCl, and CH2 + ICl as primary products. []

A: In solution, the photodissociation of chloroiodomethane can lead to the formation of an isomer, CH2Cl-I, through in-cage recombination of the nascent CH2Cl and I fragments. This isomer formation is not typically observed in the gas phase. [, ]

A: Interchromophore energy transfer between the C-I and C-Cl chromophores has been proposed to explain the production of Cl* upon excitation at wavelengths primarily absorbed by the C-I chromophore. []

A: Photolysis is considered the dominant atmospheric removal process for chloroiodomethane. [, ]

A: Elevated chloroiodomethane mixing ratios have been observed in coastal areas during periods of high wind speed, particularly during hurricane events, suggesting increased sea-to-air fluxes. []

A: Research suggests a potential link between the degradation of organic matter and elevated chloroiodomethane concentrations in the bottom layer water and cold, dense water of the Chukchi Sea. []

A: Chloroiodomethane serves as a versatile C1 building block in various organic reactions. It readily reacts with triphenylphosphine to form chloromethyltriphenylphosphonium iodide, which can be utilized for Wittig chloromethylenation of aldehydes and ketones. [, , ]

A: Chloroiodomethane, in the presence of diethylzinc and oxygen, facilitates the cyclopropanation of olefins, leading to the formation of cyclopropanes in good yields. []

A: Chloroiodomethane, combined with N,N,N′,N′-tetramethylmethanediamine (TMMD), mediates the Mannich dimethylaminomethylation of carbonyl compounds via their corresponding enol silyl ethers. [, ]

A: Theoretical studies reveal that the inclusion of spin-orbit interactions is crucial for correctly identifying the ground state structure and vibrational frequencies of the chloroiodomethane cation. []

A: High-level ab initio calculations, including DK-CCSD(T)/ANO-RCC, have been employed to investigate the reaction pathways, energetics, and rate constants for the reaction of chloroiodomethane with OH radicals. []

A: Gas chromatography coupled with mass spectrometry (GC-MS) and headspace solid-phase microextraction (HS-SPME) are commonly used techniques for the detection and quantification of chloroiodomethane in air and water samples. [, ]

A: Gas chromatography combustion isotope-ratio mass spectrometry (GC-C-IRMS) is employed to determine the carbon isotope ratios (δ13C) of chloroiodomethane. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B1360043.png)